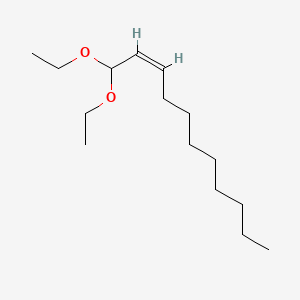
(Z)-1,1-Diethoxyundec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1,1-Diethoxyundec-2-ene is an organic compound characterized by its unique structure, which includes a double bond in the (Z)-configuration and two ethoxy groups attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1-Diethoxyundec-2-ene typically involves the reaction of undec-2-ene with diethyl ether in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Non-polar solvents like hexane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-1,1-Diethoxyundec-2-ene can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Epoxides and Diols: From oxidation reactions.
Saturated Compounds: From reduction reactions.
Substituted Ethers: From substitution reactions.
Scientific Research Applications
(Z)-1,1-Diethoxyundec-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-1,1-Diethoxyundec-2-ene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the double bond interacts with oxidizing agents to form epoxides. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1,1-Diethoxyundec-2-ene: The (E)-isomer with a different spatial arrangement of the double bond.
1,1-Dimethoxyundec-2-ene: Similar structure but with methoxy groups instead of ethoxy groups.
1,1-Diethoxydec-2-ene: Similar structure but with a shorter carbon chain.
Uniqueness
(Z)-1,1-Diethoxyundec-2-ene is unique due to its (Z)-configuration, which can lead to different reactivity and interactions compared to its (E)-isomer. The presence of ethoxy groups also imparts distinct chemical properties compared to methoxy-substituted analogs.
Properties
CAS No. |
71276-99-8 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
(Z)-1,1-diethoxyundec-2-ene |
InChI |
InChI=1S/C15H30O2/c1-4-7-8-9-10-11-12-13-14-15(16-5-2)17-6-3/h13-15H,4-12H2,1-3H3/b14-13- |
InChI Key |
LBQJYAKETIUXGG-YPKPFQOOSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\C(OCC)OCC |
Canonical SMILES |
CCCCCCCCC=CC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















